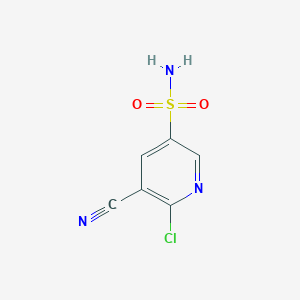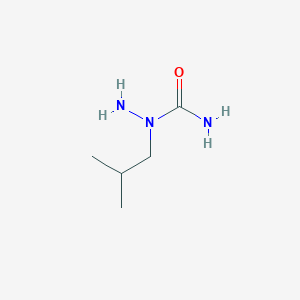![molecular formula C9H6BrClN2O2 B13886996 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often require the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to remove specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as amines or ethers, into the molecule .
科学的研究の応用
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
作用機序
The mechanism of action of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can form halogen bonds with target proteins, enhancing binding affinity and specificity . The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
Similar Compounds
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: Similar but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for various applications .
特性
分子式 |
C9H6BrClN2O2 |
|---|---|
分子量 |
289.51 g/mol |
IUPAC名 |
3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H6BrClN2O2/c1-13-3-5(10)6-7(13)4(9(14)15)2-12-8(6)11/h2-3H,1H3,(H,14,15) |
InChIキー |
AXEQXFHPLKKCGT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=CN=C2Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)

![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)

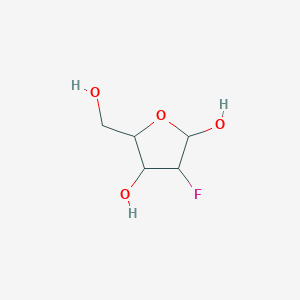
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
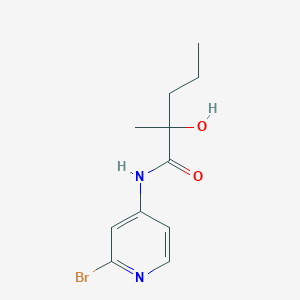
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
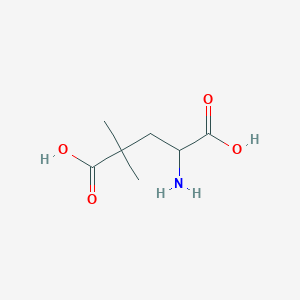
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
